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Compound of Interest

Compound Name: Laropiprant

Cat. No.: B1674511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Laropiprant (MK-0524) is a selective antagonist of the prostaglandin D2 (PGD2) receptor 1

(DP1).[1][2][3] It was developed to be co-administered with niacin (vitamin B3) to mitigate the

flushing (vasodilation) effect, a common side effect of niacin therapy for dyslipidemia.[4][5]

While niacin effectively modifies lipid profiles, the associated flushing often leads to poor

patient compliance. Laropiprant itself possesses no cholesterol-lowering properties. Its

mechanism involves blocking the PGD2-mediated activation of the DP1 receptor, which is

responsible for the vasodilation that causes flushing. Although it showed efficacy in reducing

flushing, the combination therapy (Tredaptive/Cordaptive) was withdrawn from the market after

a large clinical trial (HPS2-THRIVE) showed no significant cardiovascular benefit and an

increase in non-fatal side effects.

This guide provides a detailed examination of the molecular structure, physicochemical

properties, and mechanism of action of Laropiprant, intended for a technical audience in the

field of drug discovery and development.

Molecular and Physicochemical Properties
Laropiprant is an indolyl carboxylic acid derivative with a complex stereospecific structure. Its

key structural and physicochemical properties are summarized below.
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Property Value Reference

IUPAC Name

2-[(3R)-4-[(4-

chlorophenyl)methyl]-7-fluoro-

5-methylsulfonyl-2,3-dihydro-

1H-cyclopenta[b]indol-3-

yl]acetic acid

Chemical Formula C₂₁H₁₉ClFNO₄S

Molecular Weight 435.9 g/mol

SMILES

CS(=O)

(=O)C1=CC(=CC2=C1N(C3=C

2CC[C@@H]3CC(=O)O)CC4=

CC=C(C=C4)Cl)F

InChIKey
NXFFJDQHYLNEJK-

CYBMUJFWSA-N

CAS Number 571170-77-9

Solubility

DMSO: ≥ 100 mg/mL (229.41

mM) Water: < 0.1 mg/mL

(insoluble)

pKa

Not explicitly found in

searches, but the presence of

a carboxylic acid group

suggests it is an acidic

compound.

LogP

Not explicitly found in

searches, but its poor water

solubility suggests a positive

LogP value, indicating

lipophilicity.

Mechanism of Action and Signaling Pathway
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Laropiprant functions as a potent and selective antagonist of the prostaglandin D2 receptor

subtype 1 (DP1), a G protein-coupled receptor (GPCR). The DP1 receptor is primarily coupled

to the stimulatory G protein, Gs.

The PGD2/DP1 Signaling Cascade:

Niacin-Induced PGD2 Synthesis: High doses of niacin stimulate the production of PGD2,

particularly in skin cells.

DP1 Receptor Activation: PGD2 binds to and activates the DP1 receptor on vascular smooth

muscle cells.

G-Protein Activation: Upon PGD2 binding, the DP1 receptor activates the associated Gs

alpha subunit.

Adenylyl Cyclase Activation: The activated Gs subunit stimulates adenylyl cyclase, a

membrane-bound enzyme.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine

monophosphate (cAMP), a second messenger.

Cellular Response: The subsequent increase in intracellular cAMP levels leads to smooth

muscle relaxation, vasodilation, and the characteristic flushing.

Laropiprant's Antagonistic Action:

Laropiprant competitively binds to the DP1 receptor, preventing PGD2 from binding and

initiating the signaling cascade. By blocking this pathway, Laropiprant inhibits the vasodilation

responsible for niacin-induced flushing.
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Caption: PGD2/DP1 signaling pathway and Laropiprant's point of antagonism.

Pharmacological Profile
Laropiprant's interaction with the DP1 receptor has been quantified through various in vitro

assays. The key parameters are its binding affinity (Ki) and its functional potency (IC50).
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Parameter Value Description Reference

Binding Affinity (Ki) 0.57 nM

Measures the affinity

of Laropiprant for the

DP1 receptor. A lower

Ki value indicates a

stronger binding

affinity.

Functional Potency

(IC50)
0.09 nM

Measures the

concentration of

Laropiprant required

to inhibit 50% of the

DP1 receptor's

response to an

agonist in a functional

assay.

Note: The IC50 value is from a study referencing the Prostaglandin E2 receptor EP2 subtype,

but DrugBank lists Laropiprant as an inhibitor for this target as well.

Experimental Methodologies
The characterization of a compound like Laropiprant involves several key experimental

protocols to determine its structure, purity, and pharmacological activity.

Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of Laropiprant for the DP1

receptor.

Principle: The assay measures the ability of unlabeled Laropiprant to compete with a

radiolabeled ligand (e.g., [³H]-PGD2) for binding to membranes prepared from cells expressing

the DP1 receptor.

Generalized Protocol:
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Membrane Preparation: Cells stably expressing the human DP1 receptor are cultured,

harvested, and homogenized. The cell membranes are isolated through centrifugation.

Assay Setup: In a multi-well plate, a constant concentration of radiolabeled ligand and DP1

receptor-containing membranes are incubated with varying concentrations of unlabeled

Laropiprant.

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound

ligand, is measured using a scintillation counter.

Data Analysis: The data are plotted as the percentage of specific binding versus the

concentration of Laropiprant. The IC50 value (concentration of Laropiprant that inhibits

50% of the specific binding of the radioligand) is determined using non-linear regression. The

Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.
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Caption: General workflow for a radioligand receptor binding assay.
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cAMP Functional Assay (for IC50 Determination)
This assay measures the functional consequence of receptor binding, in this case, the

inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of Laropiprant as a DP1 receptor

antagonist.

Principle: Since the DP1 receptor is Gs-coupled, its activation by an agonist (like PGD2)

increases intracellular cAMP levels. An antagonist (Laropiprant) will inhibit this agonist-

induced cAMP production. The change in cAMP is measured, often using a competitive

immunoassay with a fluorescent or luminescent readout (e.g., HTRF or GloSensor).

Generalized Protocol:

Cell Culture: Cells expressing the DP1 receptor are seeded into a multi-well plate and grown

to an appropriate confluency.

Pre-incubation with Antagonist: Cells are pre-incubated with varying concentrations of

Laropiprant for a defined period.

Agonist Stimulation: A fixed concentration of a DP1 agonist (e.g., PGD2 or BW245C),

typically at its EC80 (the concentration that gives 80% of the maximal response), is added to

the wells to stimulate the receptor.

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular

cAMP concentration is measured using a detection kit.

Data Analysis: The results (e.g., fluorescence ratio) are converted to cAMP concentrations

using a standard curve. The cAMP concentration is then plotted against the log

concentration of Laropiprant. The IC50 value is determined by fitting the data to a sigmoidal

dose-response curve.

Conclusion
Laropiprant is a well-characterized, potent, and selective DP1 receptor antagonist. Its

molecular structure, an indolyl carboxylic acid, confers high affinity for its target. The
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mechanism of action is a direct competitive antagonism of the PGD2/DP1/Gs/cAMP signaling

pathway, which effectively mitigates the vasodilatory flush associated with niacin treatment.

While its clinical journey was halted due to a lack of overall cardiovascular benefit in

combination therapy, the detailed molecular and pharmacological understanding of

Laropiprant remains a valuable case study for researchers in GPCR-targeted drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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